molecular formula C9H11NO2 B3424683 DL-beta-Phenylalanine CAS No. 3646-50-2

DL-beta-Phenylalanine

Cat. No.: B3424683
CAS No.: 3646-50-2
M. Wt: 165.19 g/mol
InChI Key: UJOYFRCOTPUKAK-UHFFFAOYSA-N
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Description

3-Amino-3-phenylpropanoic Acid (CAS 614-19-7) is a high-value beta-amino acid derivative that serves as a versatile building block in modern organic and medicinal chemistry research. Its structure, featuring both an amino group and a carboxyl group attached to a phenyl-bearing carbon chain, makes it an attractive scaffold for the synthesis of complex molecules . This compound is critically employed as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs). Specific research applications include its role in the synthesis of platelet aggregation inhibitors, which are vital for cardiovascular research, and in the development of human gonadotropin-releasing hormone (GnRH) receptor antagonists, a class investigated for conditions like prostate cancer and endometriosis . The amphoteric nature of 3-Amino-3-phenylpropanoic acid allows for diverse chemical manipulations, enabling researchers to incorporate it into peptide chains or use it as a core structure to create novel compounds with targeted therapeutic properties . As a white to almost white crystalline solid , it is offered in high purity (>98.0% by HPLC) to ensure consistent and reliable research outcomes . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-phenylpropanoic acid
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InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
Source PubChem
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InChI Key

UJOYFRCOTPUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID70870691
Record name (+/-)-3-Amino-3-phenylpropanoic acid
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Molecular Weight

165.19 g/mol
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CAS No.

614-19-7, 1664-54-6, 3646-50-2
Record name DL-β-Phenylalanine
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Record name beta-Phenyl-beta-alanine
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Synthetic Methodologies for 3 Amino 3 Phenylpropanoic Acid and Its Enantiomers

Stereoselective Synthesis Strategies

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a direct and atom-economical route to chiral molecules. For the synthesis of 3-amino-3-phenylpropanoic acid, both asymmetric hydrogenation and other metal-catalyzed or organocatalytic methods have proven effective.

Asymmetric hydrogenation of prochiral unsaturated precursors is one of the most direct methods for producing optically active compounds. researchgate.net Rhodium (Rh) and Ruthenium (Ru) complexes with chiral phosphine (B1218219) ligands are prominent catalysts in this field, demonstrating high efficiency and enantioselectivity in the synthesis of β-amino acid derivatives.

The rhodium-catalyzed asymmetric hydrogenation of α-aminomethylacrylates has been shown to produce β-amino acid derivatives with high conversion and enantiomeric excess (ee). researchgate.net For example, the hydrogenation of 2-arylprop-2-en-1-amine can result in complete conversion and up to 82% ee. researchgate.net The choice of ligand, solvent, and additives like bases can significantly influence the reaction's enantioselectivity and chemoselectivity. researchgate.net Similarly, Rh-catalyzed asymmetric hydrogenation of β-dehydroamino acids is a well-established method, although the more readily available Z isomers often exhibit lower reaction rates and optical yields compared to their E counterparts. acs.org

Table 1: Examples of Rh-Catalyzed Asymmetric Hydrogenation

Catalyst System Substrate Type Product Enantiomeric Excess (ee) Reference
[Rh(cod)DuanPhos]BF4 β-Amino Ketone Optically Pure β-Amino Ketone >99% thieme-connect.de
Rh-complex with (R)-TCFP β-Dehydroamino Acid Ester Chiral β-Amino Acid Ester High acs.org
Rh-complex with Chiral Phosphine α-Aminomethylacrylate β-Amino Acid Derivative Up to 82% researchgate.net

Beyond hydrogenation, other catalytic asymmetric methods have been developed. A confined imidodiphosphorimidate (IDPi) organocatalyst has been used in a reaction between bis-silyl ketene (B1206846) acetals and a silylated aminomethyl ether to produce free β²-amino acids in high yields and enantioselectivity. acs.org This method is notable for its broad applicability to both aromatic and aliphatic β²-amino acids. acs.org

Metal-catalyzed approaches also include the enantioconvergent cross-coupling of racemic alkyl electrophiles with alkylzinc reagents, catalyzed by a chiral nickel complex. This method provides protected unnatural α-amino acids with good yields and high enantiomeric excess from readily available starting materials. nih.gov

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. Common chiral auxiliaries include oxazolidinones and pseudoephedrine.

In the synthesis of β-amino acids, an N-acylated chiral oxazolidinone can be used to direct the stereoselective addition of a nucleophile. For instance, the enolate of an N-acyl oxazolidinone can undergo a diastereoselective reaction, and subsequent cleavage of the auxiliary yields the chiral acid. wikipedia.org Similarly, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The α-proton can then be removed to form an enolate, and the subsequent alkylation is directed by the chiral scaffold, leading to a product with high diastereoselectivity. wikipedia.org

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the synthesis of enantiopure 3-amino-3-phenylpropanoic acid, enzymatic resolution of racemic mixtures is a widely used and effective strategy. nih.govtandfonline.commdpi.comresearchgate.net

Enzymatic resolution separates enantiomers from a racemic mixture by selectively catalyzing a reaction for one enantiomer, leaving the other unreacted. Amidohydrolases and lipases are commonly employed for this purpose in the synthesis of β-amino acids. nih.govtandfonline.commdpi.comresearchgate.net

Microorganisms possessing enantiomer-specific amidohydrolase activity have been successfully used to resolve racemic N-acetyl-3-amino-3-phenylpropionic acid. nih.govtandfonline.com For example, a microorganism identified as Variovorax sp. was found to have (R)-enantiomer-specific amidohydrolyzing activity, while a Burkholderia sp. showed activity for both enantiomers. nih.govtandfonline.com Using these microorganisms, both (R)- and (S)-β-Phe could be obtained with over 99.5% ee and high molar conversion yields (67%-96%). nih.govtandfonline.com

Lipases are another class of enzymes widely used for the kinetic resolution of β-amino esters. researchgate.netnih.gov Lipase (B570770) from Pseudomonas cepacia (now known as Burkholderia cepacia) has been identified as an optimal catalyst for the hydrolysis of the ester group of racemic β-amino esters, showing excellent activity and enantioselectivity. researchgate.net This method has been applied to prepare a variety of optically active 3-amino-3-arylpropanoic acid derivatives. researchgate.net For example, lipase PSIM (Burkholderia cepacia) catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts can furnish the unreacted (R)-amino esters and the product (S)-amino acids with excellent ee (≥99%) and good yields (>48%). nih.gov

Table 2: Examples of Enzymatic Resolution for 3-Amino-3-phenylpropanoic Acid Precursors

Enzyme/Microorganism Substrate Product(s) Enantiomeric Excess (ee) Yield Reference
Variovorax sp. (R,S)-N-acetyl-3-amino-3-phenylpropionic acid (R)-3-amino-3-phenylpropionic acid & (S)-N-acetyl-3-amino-3-phenylpropionic acid >99.5% for (R)-acid High nih.govtandfonline.com
Methylobacterium oryzae Y1-6 (±)-ethyl-3-amino-3-phenylpropanoate (S)-3-amino-3-phenylpropionic acid & (R)-ethyl-3-amino-3-phenylpropanoate 92.1% for substrate 48.6% researchgate.net
Lipase PSIM (Burkholderia cepacia) Racemic β-amino carboxylic ester hydrochloride (S)-β-amino acid & (R)-β-amino carboxylic ester ≥99% for both >48% for both nih.gov
Carica papaya lipase (CPL) Racemic N-protected 2,2,2-trifluoroethyl esters of 3-amino-3-phenylpropanoic acid (S)-3-amino-3-phenylpropanoic acid >99% Good (≥80%) researchgate.net
Microbial Fermentation and Whole-Cell Biotransformations

The use of microbial systems offers an environmentally benign and highly selective route to 3-amino-3-phenylpropanoic acid and its derivatives. Whole-cell biotransformations leverage the enzymatic machinery of microorganisms to catalyze specific reactions, often with high enantioselectivity.

An artificially designed amino-group-transformation biocatalytic process has been developed using Escherichia coli as a host. nih.gov This process utilizes simple starting materials like phenols, pyruvate, and ammonia (B1221849) to synthesize a variety of phenylpropionic acids, including (R)-β-amino acids. nih.gov The system operates in a modular fashion, comprising an amino-group-introduction module and three amino-group-transformation modules. By coexpressing enzymes from different modules, whole-cell catalysts can achieve one-pot transformations. Optimization of this biocatalytic cascade, including cofactor recycling and protein engineering, has led to good conversion rates (68-99%) and high enantioselectivities (>98%). nih.gov

For instance, engineered E. coli whole cells have been successfully used for the production of other aromatic amino acid derivatives. frontiersin.org These approaches often involve the expression of multiple enzymes in a single host to create a synthetic pathway. frontiersin.org

Classical and Modern Synthetic Routes

A variety of classical and modern synthetic methods have been developed for the synthesis of 3-amino-3-phenylpropanoic acid and its enantiomers. These methods often involve well-established name reactions and modern catalytic systems to achieve the desired molecular architecture.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and an amine. researchgate.netresearchgate.net In the context of 3-amino-3-phenylpropanoic acid synthesis, a variation of this reaction can be employed.

A one-pot synthesis of 3-amino-3-arylpropionic acids has been reported, which involves the reaction of an arylaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297). researchgate.netgoogle.com This method provides a facile route to the β-amino acid core. researchgate.net Mechanistic studies have revealed that the reaction can proceed through two main pathways, one leading to the desired β-amino acid and another to a cinnamic acid side product. scribd.com

The reaction mechanism involves the initial formation of an intermediate via a Michael addition of ammonia to a condensed product of the aldehyde and malonic acid, followed by decarboxylation to yield the β-amino acid. scribd.com

Table 1: Examples of Mannich-Type Reactions for 3-Amino-3-arylpropanoic Acid Synthesis

ArylaldehydeAmine SourceActive Hydrogen CompoundProductYield
BenzaldehydeAmmonium AcetateMalonic Acid3-Amino-3-phenylpropanoic acidModerate to Good
4-MethylbenzaldehydeAmmonium AcetateMalonic Acid3-Amino-3-(p-tolyl)propanoic acid54%
2,5-DimethoxybenzaldehydeAmmonium AcetateMalonic Acid3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid22%

Data compiled from multiple studies. scribd.com

The Strecker synthesis is a classic method for preparing amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmedschoolcoach.commasterorganicchemistry.com The reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comwikipedia.orgmedschoolcoach.com

The key steps in the Strecker synthesis are:

Imine formation: The aldehyde reacts with ammonia to form an imine. masterorganicchemistry.commedschoolcoach.com

α-Aminonitrile formation: Cyanide attacks the imine carbon to form an α-aminonitrile. masterorganicchemistry.commedschoolcoach.com

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, yielding the amino acid. masterorganicchemistry.commedschoolcoach.com

While the classical Strecker synthesis produces racemic mixtures, asymmetric variations have been developed using chiral auxiliaries or catalysts to achieve enantioselectivity. wikipedia.org

Rearrangement reactions provide another avenue for the synthesis of amines from carboxylic acid derivatives. The Hofmann and Curtius rearrangements are particularly relevant.

The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgchemistrysteps.com Reagents like bromine in the presence of a base are typically used. masterorganicchemistry.com

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate. nih.govwikipedia.orgchemistrysteps.comorganic-chemistry.org The isocyanate can then be converted to an amine, carbamate, or urea. masterorganicchemistry.comnih.gov This reaction is known for its mild conditions and the stability of the isocyanate intermediate. nih.gov

Both reactions proceed through a key rearrangement step where a carbon atom migrates to an adjacent nitrogen, displacing a leaving group. masterorganicchemistry.com

Table 2: Comparison of Hofmann and Curtius Rearrangements

FeatureHofmann RearrangementCurtius Rearrangement
Starting Material Primary AmideAcyl Azide
Key Intermediate IsocyanateIsocyanate
Reagents Br₂ and base (e.g., NaOH)Heat
Product Primary Amine (with one less carbon)Primary Amine, Carbamate, or Urea

1,3-Dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings. wikipedia.orgmdpi.com This reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org While not a direct synthesis of 3-amino-3-phenylpropanoic acid, this methodology can be used to create precursors that can be subsequently converted to the desired product.

For example, the cycloaddition of azomethine ylides, generated from the decarboxylative condensation of α-amino acids with aldehydes, with various dipolarophiles is a well-established method for synthesizing pyrrolidine-containing compounds. beilstein-journals.orgnih.gov These heterocyclic structures can potentially be elaborated to form β-amino acids.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov The one-pot synthesis of 3-amino-3-arylpropionic acids from an arylaldehyde, malonic acid, and ammonium acetate is an example of a three-component reaction. researchgate.netgoogle.com

The Strecker amino acid synthesis is also a classic example of an MCR. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. mdpi.com

One-Pot Synthesis Techniques for 3-Amino-3-phenylpropanoic Acid Esters

One-pot synthesis represents a significant advancement in chemical process efficiency, minimizing solvent use, purification steps, and reaction time. For 3-amino-3-phenylpropanoic acid esters, a key one-pot technique involves a three-component reaction (3CR) that assembles the β-amino acid core, followed by an in-situ esterification. researchgate.net

This process typically starts with benzaldehyde, malonic acid, and ammonium acetate as the raw materials. google.com These components react in a suitable solvent to form the 3-amino-3-phenylpropanoic acid intermediate. google.comscribd.com Without isolating this intermediate, an esterifying reagent is added directly to the reaction mixture to produce the final ester product. google.com This approach avoids the need to isolate and purify the intermediate acid, thereby increasing efficiency and reducing waste. google.com

The choice of reagents and solvents is critical for the success of this one-pot synthesis. Various alcohols are often employed as solvents, which can also participate in the subsequent esterification step. google.com

Table 1: Components in One-Pot Synthesis of 3-Amino-3-phenylpropanoic Acid Esters google.com
Component TypeExamplesRole in Synthesis
Starting MaterialsBenzaldehyde, Malonic Acid, Ammonium AcetateBuilding blocks for the β-amino acid structure
SolventsMethanol, Ethanol, Propanol, Isopropanol, ButanolReaction medium; can also act as the alcohol source for the ester
Esterifying ReagentsThionyl chloride, Sulfuric acid, Oxalyl chlorideCatalyzes or drives the conversion of the carboxylic acid to the ester

This method provides a more streamlined and less labor-intensive alternative to traditional multi-step syntheses, which require the isolation and purification of the intermediate amino acid before proceeding with esterification. google.com The yields for such one-pot syntheses of various 3-amino-3-arylpropionic acids are reported to be in the moderate to good range. scribd.com

Green Chemistry Principles in 3-Amino-3-phenylpropanoic Acid Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.comgappeptides.com In the context of synthesizing 3-amino-3-phenylpropanoic acid, these principles guide chemists toward developing more environmentally benign and efficient methods. Key considerations include improving atom economy, using sustainable catalysts, and selecting safer solvents. gappeptides.comwikipedia.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgprimescholars.com An ideal reaction has an atom economy of 100%, where all atoms from the reactants are found in the product, and no atoms are wasted as byproducts. wikipedia.org

Addition reactions generally have a high atom economy because they combine reactants without the loss of atoms. scranton.edu In contrast, substitution and elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts that are considered waste. wikipedia.orgprimescholars.com

The one-pot synthesis of 3-amino-3-phenylpropanoic acid from benzaldehyde, malonic acid, and ammonia (from ammonium acetate) is a good example of a reaction where atom economy can be analyzed.

Table 2: Atom Economy Analysis of the Core Reaction
ReactantsDesired ProductByproductsAtom Economy Consideration
Benzaldehyde (C₇H₆O) + Malonic Acid (C₃H₄O₄) + Ammonia (NH₃)3-Amino-3-phenylpropanoic acid (C₉H₁₁NO₂)Carbon Dioxide (CO₂) + Water (H₂O)The reaction involves a decarboxylation step, releasing CO₂, and condensation, releasing water. These byproducts lower the overall atom economy as their atoms do not end up in the final product.

While a reaction yield might be high, the atom economy could still be poor if a significant mass of the reactants is converted into undesired byproducts. primescholars.comscranton.edu Therefore, designing syntheses that maximize the incorporation of reactant atoms into the final product is a primary goal for green chemistry in the production of 3-amino-3-phenylpropanoic acid. nih.gov

Sustainable Catalysis and Solvent Selection

Sustainable practices in chemical synthesis heavily rely on the choice of catalysts and solvents. The ideal catalyst is highly efficient, selective, and can be easily recovered and reused. Biocatalysis, for instance, utilizes enzymes that operate under mild conditions and often exhibit high enantioselectivity. researchgate.net An example is the use of Carica papaya lipase (CPL) in the enantioselective alcoholysis of N-protected esters of 3-amino-3-phenylpropanoic acid, which can achieve high enantiomeric excess (>99%). researchgate.net

Solvent selection is another critical aspect, as solvents constitute a major portion of the waste generated in chemical processes. skpharmteco.com Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. mdpi.com In the synthesis of 3-amino-3-phenylpropanoic acid and its derivatives, there is a push to replace hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate or alcohols. google.comunibo.it Aqueous media are also highly desirable due to their environmental compatibility. mdpi.com The development of catalytic and enantioselective Mannich reactions in aqueous media represents a significant step towards sustainable synthesis of β-amino acids. mdpi.com

The use of ionic liquids and specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) is also being explored to enhance reaction efficiency and sustainability in various chemical transformations. mdpi.comrsc.org The overarching goal is to create synthetic routes that are not only chemically efficient but also environmentally responsible.

Applications As a Synthetic Precursor and Chiral Building Block in Academic Research

Incorporation into Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. 3-Amino-3-phenylpropanoic acid is a key component in the design of such molecules.

β-Peptides are polymers of β-amino acids. Unlike their α-peptide counterparts, they often adopt unique and stable secondary structures. The incorporation of 3-amino-3-phenylpropanoic acid into peptide sequences allows for the creation of novel folded structures. Hybrid α/β-peptides, containing both α- and β-amino acids, have also been synthesized to fine-tune the structural and functional properties of the resulting molecules. nih.govmdpi.comnih.gov The presence of the β-amino acid can introduce specific conformational constraints, leading to predictable folding patterns. For instance, the insertion of (S)-β³-homophenylalanine (a derivative of 3-amino-3-phenylpropanoic acid) into a peptide sequence has been shown to facilitate the formation of a β-hairpin conformation. nih.govnih.gov These hybrid peptides are valuable tools for studying protein-protein interactions and for the development of new therapeutic agents. nih.govresearchgate.net

The additional methylene (B1212753) group in the backbone of β-amino acids like 3-amino-3-phenylpropanoic acid provides greater conformational flexibility compared to α-amino acids. This flexibility, however, can be controlled to induce specific secondary structures. The strategic placement of 3-amino-3-phenylpropanoic acid and its derivatives within a peptide chain can promote the formation of helices, turns, and sheets that are not observed in natural peptides. springernature.com For example, a decapeptide containing two (S)-β³-homophenylalanine residues was found to adopt a β-hairpin structure stabilized by intramolecular hydrogen bonds. nih.govnih.gov The phenyl group of the amino acid can also engage in aromatic interactions, further stabilizing the folded conformation. The ability to control secondary structure is crucial for designing molecules that can bind to specific biological targets with high affinity and selectivity. nih.govresearchgate.net

Table 1: Impact of 3-Amino-3-phenylpropanoic Acid on Peptide Secondary Structure

Peptide Type Incorporated β-Amino Acid Observed Secondary Structure Key Findings
Hybrid α/β-Peptide (S)-β³-homophenylalanine β-Hairpin The β-amino acid residues occupy facing positions on the hairpin, influencing the polarity of the peptide sheet. nih.govnih.gov
β-Peptides Various β-amino acids Helices, Sheets, Turns β-peptides exhibit unique and stable secondary structures not typically seen in α-peptides.
Constrained Peptides Cyclic β-amino acids Rigid Scaffolds The incorporation of cyclic β-amino acids derived from 3-amino-3-phenylpropanoic acid can create highly constrained peptide structures.

Synthesis of Nitrogen-Containing Heterocycles and Scaffolds

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. frontiersin.orgnih.govmdpi.comnih.gov 3-Amino-3-phenylpropanoic acid serves as a versatile starting material for the synthesis of a variety of these important molecular scaffolds. The amino and carboxylic acid groups can be chemically manipulated to participate in cyclization reactions, leading to the formation of lactams, piperidines, and other heterocyclic systems. For example, the reduction of the carboxylic acid to an alcohol, followed by intramolecular cyclization, can yield substituted piperidines. These synthetic strategies provide access to a diverse range of heterocyclic compounds with potential biological activity. frontiersin.org

Role in Asymmetric Catalysis as Ligand Components or Chiral Auxiliaries

In asymmetric catalysis, chiral ligands and auxiliaries are used to control the stereochemical outcome of a chemical reaction. The inherent chirality of 3-amino-3-phenylpropanoic acid makes it an attractive candidate for these applications. It can be incorporated into the structure of a ligand that coordinates to a metal catalyst, thereby creating a chiral environment that directs the approach of the reactants. Alternatively, it can be used as a chiral auxiliary, temporarily attached to a substrate to guide a stereoselective transformation, and then subsequently removed.

Development of Chemical Biology Probes

Chemical biology probes are small molecules designed to study and manipulate biological processes. mskcc.org These tools often contain a reactive group, a reporter tag (such as a fluorescent dye), and a recognition element that directs the probe to a specific biological target. 3-Amino-3-phenylpropanoic acid can be incorporated into the recognition element of a chemical probe to mimic a natural amino acid residue and facilitate binding to a target protein. Its synthetic accessibility allows for the straightforward introduction of reporter tags and reactive groups, making it a valuable building block in the development of customized probes for studying protein function and for drug discovery.

Precursor in Advanced Organic Synthesis

Beyond its applications in the specialized fields mentioned above, 3-amino-3-phenylpropanoic acid is a valuable precursor in a broader range of advanced organic syntheses. researchgate.net Its functional groups can be transformed into a variety of other functionalities, allowing for its use in the construction of complex natural products and other target molecules. For example, the amino group can be converted to an azide (B81097) for use in click chemistry, or the carboxylic acid can be transformed into an aldehyde or ketone for subsequent carbon-carbon bond-forming reactions. The phenyl group can also be modified through aromatic substitution reactions to introduce additional functionality. acs.org

Computational and Theoretical Studies of 3-Amino-3-phenylpropanoic Acid

Analytical Methodologies for 3 Amino 3 Phenylpropanoic Acid and Its Stereoisomers

Chromatographic Separation Techniques for Enantiomeric Purity

Chromatographic methods are fundamental for the separation of the enantiomers of 3-amino-3-phenylpropanoic acid, allowing for the assessment of enantiomeric excess and the isolation of pure stereoisomers. High-performance liquid chromatography, gas chromatography, and capillary electrophoresis are the most prominently used techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of amino acids, including 3-amino-3-phenylpropanoic acid. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Several types of CSPs have proven effective for the resolution of amino acid enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly successful for the direct separation of underivatized amino acids. sigmaaldrich.com These stationary phases possess ionic groups and are compatible with both aqueous and organic mobile phases, making them well-suited for polar and ionic compounds like amino acids. sigmaaldrich.com The general elution order on these types of columns often shows the D-enantiomer being more strongly retained than the L-enantiomer. sigmaaldrich.com

Another class of CSPs used for amino acid separation includes the Pirkle-type phases, which are based on 3,5-dinitrobenzoyl derivatives of amino acids like phenylglycine. nih.gov These phases are covalently bonded to a silica support, providing durability. nih.gov Furthermore, crown ether-based CSPs can also be employed for the enantioseparation of amino acids.

The choice of mobile phase is critical for achieving optimal separation. For separations on teicoplanin-based CSPs, a common mobile phase system consists of a mixture of water, methanol, and an acidic modifier like formic acid. sigmaaldrich.com The concentration of the organic modifier can significantly influence both retention and enantioselectivity. sigmaaldrich.com For instance, an increase in methanol concentration can lead to a "U-shaped" retention profile, a phenomenon that has been observed for chiral compounds on teicoplanin-based CSPs. sigmaaldrich.com

In some cases, derivatization of the amino acid with a chiral derivatizing agent can be performed prior to HPLC analysis. This creates diastereomers that can be separated on a standard achiral stationary phase. sigmaaldrich.com However, direct analysis on a chiral stationary phase is often preferred to avoid potential side reactions or racemization during the derivatization step. sigmaaldrich.com

Table 1: Chiral HPLC Separation of Amino Acid Enantiomers This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chiral Stationary Phase (CSP) Type Example CSP Typical Mobile Phase Analyte Form
Macrocyclic Glycopeptide Teicoplanin (Chirobiotic T) Water/Methanol/Formic Acid Underivatized
Pirkle-type 3,5-Dinitrobenzoyl Phenylglycine Hydrocarbon/Alcohol Derivatized or Underivatized

Gas Chromatography (GC) with Derivatization

Gas chromatography (GC) is another powerful technique for the enantiomeric analysis of amino acids. However, due to the low volatility and polar nature of amino acids like 3-amino-3-phenylpropanoic acid, derivatization is a necessary prerequisite for GC analysis. researchgate.net The derivatization process involves converting the polar functional groups (amino and carboxyl groups) into less polar, more volatile derivatives. researchgate.net

A common approach is a two-step derivatization process. First, the carboxyl group is esterified, for instance, by reaction with an alcohol (e.g., methanol or isopropanol) in the presence of an acidic catalyst. Subsequently, the amino group is acylated using reagents such as anhydrides (e.g., trifluoroacetic anhydride) or chloroformates (e.g., methyl chloroformate, heptafluorobutyl chloroformate). sigmaaldrich.comnih.gov Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is another widely used method to derivatize both the amino and carboxyl groups simultaneously. nih.gov

Once derivatized, the volatile amino acid derivatives are separated on a chiral capillary column. Chirasil-L-Val, a commonly used chiral stationary phase, is effective for the separation of amino acid enantiomers derivatized with reagents like heptafluorobutyl chloroformate. researchgate.netnih.gov The choice of the derivatizing agent and the chiral stationary phase is crucial for achieving good resolution of the enantiomers.

It is important to ensure that the derivatization process itself does not cause racemization of the chiral center. The reaction conditions, such as temperature and reaction time, must be carefully controlled to maintain the enantiomeric integrity of the sample.

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Derivatization Step Reagent Class Specific Example Target Functional Group
Esterification Alcohols with Acid Catalyst Methanolic HCl Carboxyl
Acylation Anhydrides Trifluoroacetic Anhydride (TFAA) Amino
Acylation Chloroformates Heptafluorobutyl Chloroformate (HFBCF) Amino

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that can be effectively used for the enantiomeric separation of amino acids. The separation in CE is based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of amino acids. mtak.hu These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the amino acid enantiomers, leading to differences in their electrophoretic mobilities. For aromatic amino acids, chiral recognition can be achieved using chiral selectors like (+)-18-crown-6-tetracarboxylic acid.

Another approach is chiral ligand exchange capillary electrophoresis (CLE-CE). In this method, a metal ion (e.g., Cu(II)) and a chiral ligand are added to the BGE. The enantiomers of the amino acid form diastereomeric ternary complexes with the metal ion and the chiral ligand, which then migrate at different velocities. chromatographyonline.com Chiral ionic liquids have also been successfully employed as chiral ligands in CLE-CE for the separation of amino acid enantiomers. chromatographyonline.com

The pH of the background electrolyte is a critical parameter in CE as it affects the charge of both the analyte and the selector, and thus the separation. Other factors that influence the separation include the concentration of the chiral selector, the applied voltage, and the capillary temperature. In some cases, derivatization of the amino acid with a fluorescent tag can be performed to enhance detection sensitivity, especially when using laser-induced fluorescence (LIF) detection. acs.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the identification and structural confirmation of 3-amino-3-phenylpropanoic acid. Nuclear magnetic resonance spectroscopy and mass spectrometry are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-amino-3-phenylpropanoic acid, ¹H and ¹³C NMR are fundamental for confirming its structure.

In the ¹H NMR spectrum of the related compound 3-phenylpropanoic acid, the aromatic protons of the phenyl group typically appear as a multiplet in the region of δ 7.2-7.4 ppm. blogspot.comchemicalbook.com The two methylene (B1212753) groups of the propanoic acid chain appear as two triplets, with the protons at C2 (adjacent to the carbonyl group) resonating around δ 2.7 ppm and the protons at C3 (benzylic position) appearing around δ 3.0 ppm. blogspot.com For 3-amino-3-phenylpropanoic acid, the introduction of the amino group at the C3 position will cause a downfield shift of the methine proton at this position. The protons of the methylene group at C2 would likely appear as a multiplet due to coupling with the adjacent chiral center.

The ¹³C NMR spectrum of 3-phenylpropanoic acid shows the carbonyl carbon at around δ 179 ppm. blogspot.com The carbons of the phenyl ring appear in the aromatic region (δ 126-141 ppm), and the two methylene carbons resonate at approximately δ 31 ppm and δ 36 ppm. blogspot.com In 3-amino-3-phenylpropanoic acid, the carbon bearing the amino group (C3) would be expected to resonate at a lower field compared to the corresponding methylene carbon in 3-phenylpropanoic acid.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure. COSY spectra would show correlations between the protons on adjacent carbons, helping to establish the connectivity of the propanoic acid chain. HSQC spectra would provide correlations between protons and their directly attached carbons, aiding in the definitive assignment of both the ¹H and ¹³C NMR signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Amino-3-phenylpropanoic Acid This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Atom ¹H Chemical Shift (Predicted) ¹³C Chemical Shift (Predicted)
C=O - ~175-180
CH₂ (C2) ~2.5-2.8 (m) ~35-40
CH (C3) ~4.0-4.5 (dd) ~50-55
Phenyl-H (ortho) ~7.2-7.4 (m) ~127-129
Phenyl-H (meta) ~7.2-7.4 (m) ~128-130
Phenyl-H (para) ~7.2-7.4 (m) ~126-128

Mass Spectrometry (MS/MS, HRMS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), it can also provide valuable structural information through fragmentation analysis.

For 3-amino-3-phenylpropanoic acid, electrospray ionization (ESI) is a common ionization technique, which typically produces the protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry can determine the accurate mass of this ion, allowing for the confirmation of the elemental formula (C₉H₁₁NO₂).

Tandem mass spectrometry (MS/MS) of the protonated molecule can provide structural insights. The fragmentation of protonated α-amino acids commonly involves the neutral loss of water (H₂O) and carbon monoxide (CO). nih.gov A characteristic fragmentation pathway for 3-amino-3-phenylpropanoic acid would likely involve the loss of the carboxylic acid group as formic acid (HCOOH) or the loss of ammonia (B1221849) (NH₃). The cleavage of the bond between the α- and β-carbons can also occur. The fragmentation pattern of the phenyl ring can also provide confirmatory structural information. The study of the fragmentation of related compounds, such as 3-phenylpropanoic acid, can aid in the interpretation of the mass spectrum.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. For 3-Amino-3-phenylpropanoic acid, these methods provide a detailed fingerprint based on the vibrations of its functional groups, including the amino group (-NH₂), the carboxylic acid group (-COOH), the phenyl ring, and the aliphatic backbone. In the solid state, amino acids typically exist as zwitterions (-NH₃⁺ and -COO⁻), which significantly influences their vibrational spectra.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Amino-3-phenylpropanoic acid is characterized by broad absorption bands due to extensive hydrogen bonding in the solid state. The N-H stretching vibrations of the ammonium (B1175870) group (-NH₃⁺) typically appear as a broad band in the 3200-2800 cm⁻¹ region. The C-H stretching vibrations of the phenyl ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear below 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) are prominent, appearing around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The phenyl ring vibrations are particularly strong in the Raman spectrum. The characteristic ring breathing mode of the monosubstituted benzene ring appears as a very strong band near 1000-1005 cm⁻¹. Other aromatic C-C stretching modes are found in the 1610-1580 cm⁻¹ region. Raman is also sensitive to the C-C backbone vibrations and other skeletal modes.

Vibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Weak / Not Observed
N-H Stretch (Ammonium)3200-2800 (broad)Weak
C-H Stretch (Aromatic)3100-30003060 (strong)
C-H Stretch (Aliphatic)3000-28502990-2840 (strong)
C=O Stretch (Carboxylic Acid)~1710~1710 (weak)
C-C Stretch (Aromatic Ring)1600, 14751609 (strong), 1585 (strong)
Asymmetric COO⁻ Stretch~1550Weak
Symmetric COO⁻ Stretch~1400~1415 (medium)
Phenyl Ring BreathingWeak / Not Observed1005 (very strong)

Note: The exact positions and intensities of the peaks can vary based on the physical state (solid, solution), pH, and intermolecular interactions.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques essential for studying stereoisomers. Since 3-Amino-3-phenylpropanoic acid possesses a chiral center at the C3 position, its enantiomers, (R)-3-Amino-3-phenylpropanoic acid and (S)-3-Amino-3-phenylpropanoic acid, are optically active.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum shows positive or negative peaks, known as Cotton effects, at the wavelengths of UV-Vis absorption bands. For the enantiomers of 3-Amino-3-phenylpropanoic acid, the CD spectra are expected to be mirror images of each other. The electronic transitions responsible for the CD signals are primarily the n→π* transition of the carbonyl group and the π→π* transitions of the phenyl chromophore. In polymers containing phenylalanine, maxima at 198 nm and 217 nm have been attributed to π–π* and n–π* transitions, respectively, which are consistent with aromatic interactions and hydrogen bonding. osti.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve provides information about the absolute configuration of the molecule. The enantiomers of 3-Amino-3-phenylpropanoic acid will rotate plane-polarized light to an equal but opposite degree. Commercial suppliers report specific rotation values for the enantiomers. For example, (S)-3-Amino-3-phenylpropanoic acid has a reported specific rotation [α] of approximately -6.0 to -8.0 degrees (c=1, H₂O). tcichemicals.com This indicates that it is the levorotatory (-) enantiomer. Consequently, the (R)-enantiomer is expected to be dextrorotatory (+).

TechniqueProperty MeasuredExpected Observation for Enantiomers
CDDifferential absorption of circularly polarized lightMirror-image spectra with Cotton effects of opposite signs (e.g., positive for R, negative for S).
ORDRotation of plane-polarized light vs. wavelengthMirror-image curves. Specific rotation [α] has the same magnitude but opposite sign (e.g., +X° for R, -X° for S at a given wavelength).

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. By analyzing the diffraction pattern of X-rays passed through a single crystal of an enantiomerically pure compound, a precise map of electron density can be generated, revealing the spatial arrangement of every atom.

To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. When the X-ray wavelength used is near the absorption edge of a heavier atom in the crystal, the scattering factor for that atom becomes complex, causing a breakdown of Friedel's law. This means that the intensity of a reflection (hkl) is no longer equal to the intensity of its inverse reflection (-h-k-l). By carefully measuring these intensity differences (known as Bijvoet pairs), the true, absolute arrangement of atoms in the crystal lattice can be determined. The result is often expressed as the Flack parameter, which should refine to a value near 0 for the correct absolute structure and near 1 for the inverted structure.

While a published crystal structure for 3-Amino-3-phenylpropanoic acid was not identified, the principles of the method are well-established. For comparison, the crystal structure of its constitutional isomer, L-phenylalanine (the α-amino acid), has been studied extensively. acs.org A hypothetical table of crystallographic data for an enantiopure crystal of 3-Amino-3-phenylpropanoic acid is presented below to illustrate the type of information obtained from such an analysis.

ParameterExample ValueDescription
Chemical FormulaC₉H₁₁NO₂The elemental composition of the molecule.
Crystal SystemMonoclinicThe basic geometric shape of the unit cell (e.g., cubic, orthorhombic).
Space GroupP2₁The set of symmetry operations for the unit cell (must be non-centrosymmetric for a chiral molecule).
a, b, c [Å]a = 8.5, b = 5.5, c = 9.0The dimensions of the unit cell edges.
α, β, γ [°]α = 90, β = 105, γ = 90The angles between the unit cell edges.
Volume [ų]405The volume of a single unit cell.
Z2The number of molecules per unit cell.
RadiationCu Kα (λ = 1.54184 Å)The wavelength of the X-rays used for the experiment.
Flack Parameter0.05(10)A value close to 0 confirms the assigned absolute configuration is correct.

This table is illustrative and does not represent experimental data for 3-Amino-3-phenylpropanoic acid.

Future Research Directions and Challenges

Development of Novel and More Efficient Stereoselective Methodologies

The synthesis of enantiomerically pure β-amino acids, including 3-Amino-3-phenylpropanoic acid, remains a pivotal area of research due to their importance in pharmaceuticals and peptidomimetics. Future efforts will likely concentrate on overcoming the limitations of current synthetic strategies, which can involve multiple steps and the use of hazardous reagents.

Recent advancements have seen the emergence of more direct synthetic routes from simple building blocks like olefins and aziridines. nih.gov A significant challenge that remains is the development of direct asymmetric syntheses from these precursors. nih.gov Innovations in catalysis are at the forefront of addressing this challenge. For instance, palladium-catalyzed intermolecular aminocarbonylation of alkenes presents a promising method for generating β-amino acid derivatives. nih.gov

Future research will likely focus on the design of novel chiral ligands and catalytic systems to enhance the enantioselectivity and efficiency of these reactions. The development of metallocatalytic and asymmetric syntheses is crucial for expanding the diversity of available β-phenylalanine derivatives. beilstein-journals.org

Methodology Description Key Research Focus Potential Advantages
Asymmetric Hydrogenation Catalytic hydrogenation of prochiral enamides or β-keto esters using chiral catalysts.Development of new chiral ligands and catalysts for higher enantioselectivity.High atom economy and potential for industrial scale-up.
Conjugate Addition Stereoselective addition of nitrogen nucleophiles to α,β-unsaturated esters.Design of novel chiral auxiliaries and organocatalysts.Versatility in introducing various nitrogen-containing groups.
Kinetic Resolution Enzymatic or chemical resolution of racemic mixtures of 3-Amino-3-phenylpropanoic acid or its derivatives.Screening for novel enzymes with high enantioselectivity and stability.Access to both enantiomers from a single racemic starting material.
C-H Functionalization Direct, stereoselective functionalization of C-H bonds to introduce the amino group.Development of catalysts that can control the site-selectivity and stereoselectivity of the reaction.Increased synthetic efficiency by avoiding pre-functionalization of starting materials.

Exploration of Bio-inspired and Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For 3-Amino-3-phenylpropanoic acid, this translates to a growing interest in bio-inspired and sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Enzymatic synthesis represents a powerful approach to achieving these goals. A variety of enzymes, including lipases, proteases, and ammonia (B1221849) lyases, have been explored for the production of β-phenylalanine derivatives with high yield and enantioselectivity. beilstein-journals.org For example, lipases are widely used for the kinetic resolution of racemic β-amino esters. beilstein-journals.org Phenylalanine ammonia lyases (PALs) have been employed for the amination of cinnamic acids to produce phenylalanine analogues. frontiersin.org

Future research will likely focus on the discovery and engineering of novel enzymes with improved catalytic efficiency, substrate scope, and stability under process conditions. The integration of enzymatic steps into chemo-enzymatic synthesis cascades offers a promising strategy for the efficient production of complex molecules from simple, bio-based starting materials. researchgate.net

Biocatalyst Type Reaction Advantages Challenges for Future Research
Lipases Enantioselective hydrolysis or alcoholysis of racemic esters of 3-Amino-3-phenylpropanoic acid.High enantioselectivity, mild reaction conditions.Limited to kinetic resolution (max 50% yield of one enantiomer).
Ammonia Lyases (e.g., PAL) Asymmetric addition of ammonia to cinnamic acid derivatives.High atom economy, direct formation of the amino acid.Substrate specificity, requirement for high concentrations of ammonia.
Aminomutases Isomerization of α-phenylalanine to β-phenylalanine.Direct conversion from a readily available α-amino acid.Limited number of known and characterized aminomutases.
Engineered Microorganisms Whole-cell biocatalysis for the production of β-alanine from renewable feedstocks. frontiersin.orgPotential for de novo synthesis from simple carbon sources.Complex metabolic engineering, optimization of fermentation conditions.

Advanced Applications in Complex Molecular Architecture and Supramolecular Chemistry

The unique structural properties of β-amino acids, such as their propensity to form stable secondary structures, make them valuable building blocks for the construction of complex molecular architectures and supramolecular assemblies. Future research in this area will explore the use of 3-Amino-3-phenylpropanoic acid in the design of novel foldamers, which are synthetic oligomers that mimic the structures of peptides and proteins. researchgate.netresearchgate.net

The incorporation of 3-Amino-3-phenylpropanoic acid into peptide sequences can induce specific folding patterns, such as helices and sheets, leading to molecules with tailored biological activities and material properties. researchgate.net The phenyl group of 3-Amino-3-phenylpropanoic acid can participate in π-π stacking interactions, which can further stabilize these folded structures.

In the realm of supramolecular chemistry, 3-Amino-3-phenylpropanoic acid and its derivatives can be used to create self-assembling systems that form well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. These materials have potential applications in drug delivery, tissue engineering, and nanotechnology. The design of new derivatives with specific recognition motifs will be crucial for controlling the self-assembly process and creating functional supramolecular materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms offers significant advantages in terms of efficiency, reproducibility, and safety. For the synthesis of 3-Amino-3-phenylpropanoic acid and its derivatives, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. rsc.org

Continuous flow processes can also facilitate the use of hazardous reagents and intermediates by minimizing their accumulation in the reactor. rsc.org Furthermore, the integration of in-line purification and analysis techniques can streamline the entire synthesis and purification workflow.

Automated solid-phase peptide synthesis (SPPS) is a well-established technology for the synthesis of peptides. nih.govresearchgate.net The incorporation of 3-Amino-3-phenylpropanoic acid into automated SPPS protocols will enable the rapid and efficient synthesis of a wide range of peptides and peptidomimetics containing this important building block. beilstein-journals.org Future research will focus on optimizing the coupling and deprotection steps for 3-Amino-3-phenylpropanoic acid in automated synthesizers and developing new solid supports and linkers to improve the efficiency of the synthesis.

Technology Application to 3-Amino-3-phenylpropanoic Acid Potential Advantages Future Research Directions
Flow Chemistry Continuous synthesis of 3-Amino-3-phenylpropanoic acid and its derivatives. nih.govImproved reaction control, enhanced safety, potential for scale-up.Development of robust and scalable flow processes, integration of in-line analysis.
Automated Solid-Phase Peptide Synthesis (SPPS) Incorporation of 3-Amino-3-phenylpropanoic acid into peptide sequences. beilstein-journals.orgRapid synthesis of peptide libraries, high-throughput screening.Optimization of coupling protocols, development of new protecting group strategies.
High-Throughput Experimentation Rapid screening of catalysts and reaction conditions for the synthesis of 3-Amino-3-phenylpropanoic acid.Accelerated discovery of new synthetic methods.Miniaturization of reaction formats, development of rapid analytical techniques.

Expanding the Scope of Derivatization and Functionalization

The versatility of 3-Amino-3-phenylpropanoic acid as a scaffold for the synthesis of novel molecules is largely dependent on the ability to selectively modify its structure. Future research will continue to explore new methods for the derivatization and functionalization of this β-amino acid, opening up new avenues for its application in medicinal chemistry and materials science.

One promising area of research is the C-H functionalization of the phenyl ring of 3-Amino-3-phenylpropanoic acid. nih.govnih.gov This approach allows for the direct introduction of a wide range of substituents onto the aromatic ring, providing access to a diverse library of novel β-phenylalanine derivatives. nih.govnih.gov Palladium-catalyzed C-H arylation, for example, has been used to synthesize biaryl and terphenyl-type β-phenylalanine scaffolds. nih.gov

In addition to modifying the phenyl ring, future research will also focus on developing new methods for the derivatization of the amino and carboxylic acid groups of 3-Amino-3-phenylpropanoic acid. This will enable the synthesis of a wide range of amides, esters, and other derivatives with tailored properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for obtaining 3-Amino-3-phenylpropanoic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via two key approaches:

  • PGA-Catalyzed Kinetic Resolution : Penicillin G acylase (PGA) resolves racemic mixtures, yielding enantiomerically pure (S)- or (R)-forms with >97% enantiomeric excess (ee) under optimized pH and temperature conditions .
  • Chemoenzymatic Synthesis : Lipase-mediated resolution of β-hydroxy esters followed by hydrogenolysis provides access to both enantiomers, with yields >90% and ee values >95% .
    • Key Considerations : Catalyst selection, reaction solvent (e.g., aqueous vs. organic media), and post-reaction purification (e.g., recrystallization or chiral HPLC) are critical for reproducibility .

Q. How should researchers characterize the structural and optical purity of 3-Amino-3-phenylpropanoic acid?

  • Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1^1H and 13^{13}C NMR, focusing on α-proton splitting patterns to detect stereoisomers .

High-Performance Liquid Chromatography (HPLC) : Use chiral stationary phases (e.g., Chirobiotic T/TAG columns) to quantify enantiomeric excess. Mobile phases often combine methanol/acetonitrile with acetic acid-triethylamine buffers for optimal resolution .

X-Ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., ester salts) .

Q. What are the reported physical properties of 3-Amino-3-phenylpropanoic acid, and how should discrepancies in solubility data be addressed?

  • Data Synthesis :

  • Melting Point : 251–253°C (decomposition observed in open-air heating) .
  • Solubility :
  • Water: ~410 mg/mL (pH 7.0, 25°C) .
  • Organic Solvents: Sparingly soluble in acetone; highly soluble in DMF/DMSO .
  • Resolution of Contradictions : Discrepancies in solubility (e.g., 2290 mg/mL in Ali vs. 9.29 mg/mL in SILICOS-IT models) arise from computational vs. experimental methodologies. Validate via empirical measurements under controlled pH and ionic strength .

Advanced Research Questions

Q. How can computational modeling guide the design of 3-Amino-3-phenylpropanoic acid derivatives for enzyme inhibition studies?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., proteases or aminotransferases). Focus on hydrogen-bonding interactions with active-site residues .
  • QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. nitro groups on the phenyl ring) with inhibitory potency using descriptors like LogP and TPSA .
    • Validation : Compare computational predictions with in vitro enzyme assays (e.g., IC50_{50} determination via spectrophotometry) .

Q. What strategies resolve contradictions in reported enantioselective synthesis yields for 3-Amino-3-phenylpropanoic acid?

  • Case Study :

  • PGA-catalyzed methods report 97% ee , while chemoenzymatic routes achieve 95% ee . Contradictions stem from substrate specificity (e.g., ester vs. amide precursors) and reaction scale (mg vs. gram-scale).
    • Mitigation : Optimize enzyme loading (5–10% w/w) and reaction time (24–48 hrs) for scalability. Use Design of Experiments (DoE) to identify critical variables (e.g., pH, co-solvent ratio) .

Q. How to design experiments probing the metabolic stability of 3-Amino-3-phenylpropanoic acid in biological systems?

  • Experimental Framework :

In Vitro Hepatocyte Assays : Incubate with liver microsomes (human/rat) to monitor degradation via LC-MS/MS. Measure half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}) .

Stable Isotope Tracing : Use 13^{13}C-labeled analogs to track metabolic pathways (e.g., incorporation into urea cycle intermediates) .

  • Key Parameters : Maintain physiological pH (7.4) and temperature (37°C); include NADPH regeneration systems for cytochrome P450 activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.